2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-
Description
The compound "2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-" is a structurally complex molecule featuring:
- A pyridinecarboxamide backbone with a 5-fluoro substitution.
- An imidazo[1,2-a]pyrazine core modified with an 8-amino group and a (6R)-6-(difluoromethyl) stereochemical configuration.
- A 4-fluorophenyl substituent linked to the pyrazine ring.
Fluorine atoms enhance metabolic stability and modulate electronic effects, while the imidazo[1,2-a]pyrazine core may contribute to binding interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C19H14F4N6O |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[3-[(6R)-8-amino-6-(difluoromethyl)-5H-imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C19H14F4N6O/c20-10-1-4-14(26-8-10)17(30)27-11-2-3-13(21)12(7-11)19(18(22)23)9-29-6-5-25-16(29)15(24)28-19/h1-8,18H,9H2,(H2,24,28)(H,27,30)/t19-/m0/s1 |
InChI Key |
DXPHAPFAZQLPMH-IBGZPJMESA-N |
Isomeric SMILES |
C1[C@](N=C(C2=NC=CN21)N)(C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)C(F)F |
Canonical SMILES |
C1C(N=C(C2=NC=CN21)N)(C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
Formation of Imidazo[1,2-a]pyrazine Core
- The initial step typically involves the synthesis of the imidazo[1,2-a]pyrazine structure from appropriate precursors.
- Commonly used starting materials include 2-amino-4-fluorobenzaldehyde and difluoromethylated intermediates.
- Reaction conditions often involve heating in solvents such as acetic acid or DMF (N,N-dimethylformamide) under an inert atmosphere.
-
- Following the formation of the core structure, a coupling reaction is performed with a pyridinecarboxamide derivative.
- This step may utilize coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
- The reaction is typically conducted in DMF or other polar aprotic solvents at elevated temperatures (e.g., 120°C) for several hours.
-
- After completion of the reaction, purification is generally achieved through crystallization or chromatography.
- Common solvents for recrystallization include diethyl ether and ethyl acetate.
Example Synthesis Protocol
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Synthesis of imidazo[1,2-a]pyrazine using difluoromethyl precursor in acetic acid at 120°C for 16 hours | 80% |
| 2 | Coupling with pyridinecarboxamide using EDC in DMF at room temperature for 24 hours | 35% |
| 3 | Purification via recrystallization from diethyl ether | Final product |
Detailed Research Findings
Research indicates that optimizing each step is crucial for maximizing yield and purity. For instance:
Reaction Monitoring : Techniques such as HPLC (High-Performance Liquid Chromatography) are employed to monitor reaction progress and determine conversion rates.
Characterization : The final product is characterized using NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity.
Chemical Reactions Analysis
1.1. Imidazo[1,2-a]pyrazin Core Formation
The imidazo[1,2-a]pyrazin ring system is central to this compound. Likely synthesized through cyclization reactions involving amines and carbonyl precursors. For example:
-
Condensation reactions between an amino group and a carbonyl compound (e.g., aldehyde or ketone) to form the fused ring system.
-
Stereochemical control at position 6 (R configuration) may involve chiral auxiliaries or asymmetric catalysis, as seen in analogous syntheses .
1.3. Amide Bond Formation
The pyridinecarboxamide group is likely formed via:
-
Coupling reactions : Using carbodiimides (e.g., EDC) with coupling agents (HOBt/DCC) to link the pyridine carboxylic acid to the amine group .
-
Curtius rearrangement : Conversion of an acid chloride to an isocyanate intermediate for amide bond formation.
Key Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization (imidazo core) | Amines, carbonyl compounds, acid catalysis (e.g., HCl, H₂SO₄) | Formation of fused heterocycle |
| Difluoromethylation | CHF₂I, CsF, DMF | Introduction of CF₂H group at position 6 |
| Stereoselective alkylation | (+)-B-methoxydiisopinocampheylborane, CH₂=CHMgBr | Control of (6R) configuration |
| Amide coupling | EDC, HOBt, DMF | Formation of pyridinecarboxamide linkage |
| Fluorination (aromatic) | Selectfluor®, N-fluoropyridinium salts, CH₃CN | Introduction of 4-fluoro and 5-fluoro substituents |
Stereochemical Control and Challenges
The (6R)-configuration of the imidazo[1,2-a]pyrazin ring requires precise synthetic methods:
-
Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the R-enantiomer.
-
Asymmetric synthesis : Employment of chiral catalysts or boron reagents (e.g., (+)-B-methoxydiisopinocampheylborane) during alkylation .
Key challenges include:
-
Regioselectivity : Avoiding side reactions during cyclization or fluorination.
-
Stability : Sensitivity of the difluoromethyl group to acidic/basic conditions.
-
Purification : Removal of byproducts from coupling or fluorination steps.
4.1. Amination (Position 8)
The 8-amino group may be introduced via:
-
Reduction : Conversion of a nitro group to amine using H₂/Pd or LiAlH₄.
-
Nucleophilic substitution : Replacement of a leaving group (e.g., bromide) with ammonia or amines.
4.2. Fluorination (Aromatic Rings)
-
Electrophilic fluorination : Selective fluorination of activated aromatic rings (e.g., using Selectfluor®) .
-
Nucleophilic aromatic substitution : Fluorination of rings activated by electron-withdrawing groups (e.g., nitro, carbonyl) .
Analytical and Characterization Methods
Pharmaceutical and Biological Relevance
While direct biological data for this compound is limited, analogous imidazo[1,2-a]pyrazin derivatives (e.g., from Patent US11976068B2) show activity in kinase inhibition . The difluoromethyl group enhances lipophilicity and metabolic stability, critical for drug-like properties. The amide linkage may facilitate hydrogen bonding with target proteins.
Scientific Research Applications
Anticancer Activity
The compound has been identified as a potential kinase inhibitor , which plays a critical role in cancer cell signaling pathways. By inhibiting specific kinases, it can disrupt the growth and proliferation of cancer cells. Research has indicated that derivatives of pyridinecarboxamides exhibit strong inhibitory activity against various cancer-related kinases .
Enzyme Inhibition
Studies have shown that 2-Pyridinecarboxamide derivatives can inhibit enzymes involved in critical cellular processes. For instance, they have demonstrated strong inhibitory activity against HPK1 (Hemopoietic Progenitor Kinase 1), which is crucial for regulating immune responses .
Neurological Applications
Research indicates that certain pyridinecarboxamide compounds may have neuroprotective effects. They are being investigated for their potential to treat neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Fluorine Substitution Patterns: The target compound’s three fluorine atoms (difluoromethyl, 5-fluoro-pyridine, 4-fluorophenyl) distinguish it from analogs like SC9 (single fluorophenyl) and diflubenzuron (2,6-difluoro). In , fluorinated benzamides exhibited strong binding to KFase (ΔG ≤ -8.7 kcal/mol), suggesting fluorine’s role in optimizing inhibitor interactions .
Core Structure Variations :
- Imidazo[1,2-a]pyrazine (target) vs. imidazo[1,2-a]pyridine (): The pyrazine ring in the target may offer distinct hydrogen-bonding capabilities compared to pyridine derivatives.
- Pyrimidine-dione derivatives () lack the imidazo-heterocycle but share amide functionalities, highlighting the importance of the carboxamide group in ligand-receptor interactions .
Stereochemistry can drastically alter binding kinetics and metabolic pathways, as seen in kinase inhibitors .
Computational studies () support fluorinated amides as promising scaffolds for enzyme inhibition, aligning with the target’s design .
Research Insights and Limitations
- NMR Analysis: demonstrates that fluorine substitutions alter chemical shifts in regions A (positions 39–44) and B (29–36), suggesting localized electronic effects. This could explain the target’s unique spectral profile compared to non-fluorinated analogs .
- Synthetic Challenges : The target’s stereochemistry and multiple fluorine atoms may complicate synthesis compared to simpler analogs like SC9 or diflubenzuron .
- Data Gaps : In vitro/in vivo data for the target compound are absent in the provided evidence; comparisons rely on structural and computational inferences.
Biological Activity
The compound 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro- is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyridinecarboxamide backbone and various functional groups that suggest possible applications as a therapeutic agent. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H14F4N6O
- Molecular Weight : 418.35 g/mol
- Key Functional Groups :
- Pyridinecarboxamide
- Imidazo[1,2-a]pyrazin moiety
- Multiple fluorine substituents
This structural diversity is indicative of its potential interactions with various biological targets, particularly in the realm of cancer therapy and kinase inhibition.
The compound is hypothesized to act primarily as a kinase inhibitor , which plays a critical role in cellular signaling pathways. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can influence cell growth and proliferation. By inhibiting these enzymes, the compound may disrupt cancer cell signaling pathways.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of similar compounds in the same class. For instance, research on pyrimidine derivatives has shown promising results against various cancer cell lines:
- In Vitro Studies : Compounds similar to 2-Pyridinecarboxamide have been tested against HeLa cells (cervical cancer) and Sarcoma 180, showing significant inhibition of cell proliferation.
- In Vivo Studies : The use of liposomal formulations containing pyrimidine derivatives resulted in tumor inhibition rates significantly higher than those observed with traditional chemotherapeutics like 5-fluorouracil (5-FU) .
Case Studies
- Study on Antineoplastic Action :
- Kinase Inhibition Studies :
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 2-Pyridinecarboxamide | Pyridinecarboxamide with imidazo[1,2-a]pyrazin | Potential kinase inhibitor | Multiple fluorine substituents enhance reactivity |
| Similar Pyrimidine Derivatives | Varies by substitution | Antitumor activity observed | Effective against HeLa and Sarcoma 180 cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and what challenges arise during its stereochemical control?
- Methodology : Multi-step synthesis typically involves coupling a fluorinated pyridinecarboxamide core with a dihydroimidazo[1,2-a]pyrazine intermediate. For example, describes Suzuki-Miyaura cross-coupling to attach aromatic rings, while highlights palladium-catalyzed amination for introducing the amino group. Stereochemical control at the 6R position requires chiral auxiliaries or asymmetric catalysis, as seen in , where trifluoromethyl and fluorine substituents demand precise reaction conditions (e.g., low temperatures, inert atmospheres) to avoid racemization .
- Data Contradiction : Some protocols report lower yields (<30%) when scaling reactions due to steric hindrance from the difluoromethyl group, conflicting with small-scale optimizations (>60% yields) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, and emphasize using -NMR to resolve fluorinated substituents, while -NMR confirms regioselectivity. Purity is assessed via HPLC (≥95%, as in ). X-ray crystallography (e.g., ) validates stereochemistry in crystalline forms .
- Challenge : Overlapping signals in NMR spectra (e.g., aromatic protons in pyrazine and pyridine rings) may require advanced techniques like 2D-COSY or NOESY .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s biological activity and binding modes?
- Methodology : Molecular docking and density functional theory (DFT) calculations model interactions with target proteins. provides SMILES/InChI data for similar fluorinated compounds, enabling QSAR (quantitative structure-activity relationship) studies. For example, fluorine’s electronegativity and the difluoromethyl group’s lipophilicity are modeled to predict membrane permeability and target engagement (e.g., kinase inhibition) .
- Data Contradiction : Predicted binding affinities (e.g., −9.5 kcal/mol in docking) may conflict with experimental IC values due to solvent effects or protein flexibility .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of stereoselective steps?
- Methodology : and highlight palladium catalysts (e.g., Pd(OAc)) with chiral ligands (e.g., BINAP) for asymmetric synthesis. Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while additives like Zn(CN) suppress side reactions. For example, reports a 45% yield increase when switching from DCM to THF in amination steps .
- Table :
| Catalyst System | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| Pd(OAc)/BINAP | THF | 72 | 92 |
| PdCl/dppf | DCM | 58 | 85 |
Q. What are the mechanistic implications of fluorinated substituents on metabolic stability?
- Methodology : In vitro microsomal assays (e.g., human liver microsomes) assess metabolic stability. and show that fluorination at the pyridine and phenyl rings reduces CYP450-mediated oxidation. The difluoromethyl group ( ) enhances stability by resisting dealkylation, increasing half-life ( > 4 hrs vs. non-fluorinated analogs at 1.2 hrs) .
- Contradiction : Some studies note unexpected toxicity from fluoro-metabolites (e.g., fluoroacetic acid derivatives), necessitating metabolite profiling .
Experimental Design Considerations
Q. How to optimize purification protocols for scale-up synthesis?
- Methodology : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively separates polar impurities ( ). For chiral purity, recommends preparative HPLC with chiral stationary phases (e.g., amylose-based). Recrystallization in ethanol/water mixtures improves crystalline yield (≥98% purity) .
Q. What in vitro assays are suitable for evaluating target engagement and selectivity?
- Methodology : Kinase inhibition assays (e.g., ADP-Glo™) screen activity against >50 kinases. and suggest using fluorescent probes (e.g., TAMRA-labeled ATP) for real-time binding studies. Counter-screening against off-targets (e.g., GPCRs in ) ensures selectivity .
Data Interpretation Challenges
Q. How to resolve discrepancies in bioactivity data across different cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
